molecular formula C15H16N2O4 B12344941 Alloc-Trp-OH

Alloc-Trp-OH

Cat. No.: B12344941
M. Wt: 288.30 g/mol
InChI Key: LAGUHCRPQDBLGF-CYBMUJFWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Alloc-Trp-OH, also known as N-allyloxycarbonyl-L-tryptophan, is a derivative of the amino acid tryptophan. It is commonly used in peptide synthesis as a protecting group for the amino acid’s functional groups. The Alloc group is particularly useful due to its stability under acidic conditions and its ability to be removed under mild conditions using palladium catalysts.

Preparation Methods

Alloc-Trp-OH can be synthesized through various methods. One common approach involves the protection of the amino group of tryptophan with the allyloxycarbonyl (Alloc) group. This can be achieved by reacting tryptophan with allyl chloroformate in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at room temperature. The product is then purified through crystallization or chromatography .

Chemical Reactions Analysis

Alloc-Trp-OH undergoes several types of chemical reactions, including:

    Deprotection: The Alloc group can be removed using palladium catalysts such as tetrakis(triphenylphosphine)palladium(0) in the presence of a hydrogen donor like phenylsilane. .

    Coupling Reactions: this compound can participate in peptide coupling reactions, where it reacts with other amino acids to form peptide bonds.

Scientific Research Applications

Alloc-Trp-OH is widely used in scientific research, particularly in the field of peptide synthesis. Its applications include:

Mechanism of Action

The mechanism of action of Alloc-Trp-OH primarily involves its role as a protecting group in peptide synthesis. The Alloc group protects the amino group of tryptophan, preventing it from participating in unwanted side reactions during the synthesis process. The Alloc group can be selectively removed under mild conditions using palladium catalysts, allowing for the controlled deprotection of the amino group .

Properties

Molecular Formula

C15H16N2O4

Molecular Weight

288.30 g/mol

IUPAC Name

(2R)-3-(1H-indol-3-yl)-2-(prop-2-enoxycarbonylamino)propanoic acid

InChI

InChI=1S/C15H16N2O4/c1-2-7-21-15(20)17-13(14(18)19)8-10-9-16-12-6-4-3-5-11(10)12/h2-6,9,13,16H,1,7-8H2,(H,17,20)(H,18,19)/t13-/m1/s1

InChI Key

LAGUHCRPQDBLGF-CYBMUJFWSA-N

Isomeric SMILES

C=CCOC(=O)N[C@H](CC1=CNC2=CC=CC=C21)C(=O)O

Canonical SMILES

C=CCOC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O

Origin of Product

United States

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